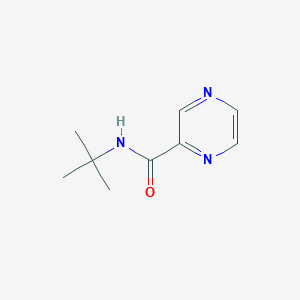

N-tert-butylpyrazine-2-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N-tert-butylpyrazine-2-carboxamide” involves a series of chemical reactions . The process includes the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines . The compounds are characterized with analytical data and assayed in vitro for their antimycobacterial, antifungal, antibacterial and photosynthesis-inhibiting activity .Molecular Structure Analysis

The molecular structure of “N-tert-butylpyrazine-2-carboxamide” is characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

“N-tert-butylpyrazine-2-carboxamide” participates in a series of chemical reactions . The utility of Cu(OTf)2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate is described .Physical And Chemical Properties Analysis

“N-tert-butylpyrazine-2-carboxamide” has a density of 1.081 g/cm3 and a boiling point of 361.268ºC at 760 mmHg . Its molecular formula is C9H13N3O and its molecular weight is 179.21900 .Aplicaciones Científicas De Investigación

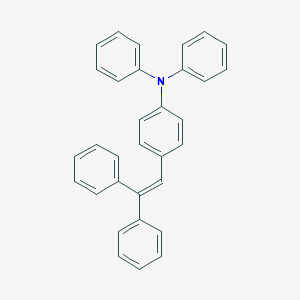

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Compounds : Certain substituted N-Benzylpyrazine-2-carboxamides, like 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine, exhibit potential as antimycobacterial, antifungal, and photosynthesis-inhibiting compounds (Servusová et al., 2012).

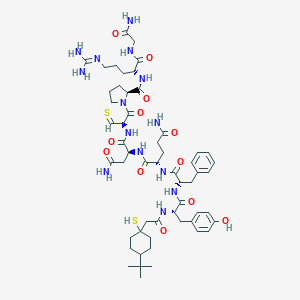

Solid-Phase Synthesis of Peptide α-Carboxamides : N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid is used as a handle in the solid-phase synthesis of peptide alpha-carboxamides, showing high yield and stability (Gaehde & Matsueda, 1981).

HIV Protease Inhibitors : N-tert-butyldecahydro-3-isoquinoline carboxamide is a key structural fragment in various HIV protease inhibitors. Its preparation allows for the development of new inhibitors (Casper & Hitchcock, 2007).

Antitumor Activity Against Ovarian Cancer : 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives exhibit potent and selective antitumor activity, particularly against ovarian cancer, indicating potential for further development as targeted therapies (da Silva et al., 2020).

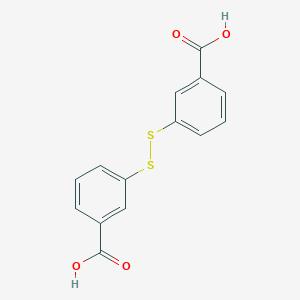

Asymmetric Synthesis of Amines : N-tert-butanesulfinyl imines are versatile intermediates used in the efficient synthesis of enantioenriched amines, offering a new family of ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

Potential Anti-mycobacterial Drugs : N-phenylpyrazine-2-carboxamides with simple substituents show promising anti-mycobacterial activity and photosynthesis-inhibiting activity, suggesting potential for future anti-mycobacterial drugs (Zítko et al., 2015).

Herbicides and Flavonolignan Production : Substituted amides of pyrazine-2-carboxylic acids significantly increase flavonolignan production in Silybum marianum in vitro, potentially serving as potential herbicides (Tumova et al., 2005).

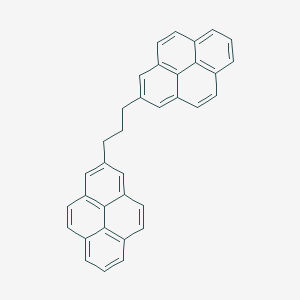

New Pyrenyl Fluorophores : Directed lithiation of pyrene-1-carboxamide leads to the creation of new pyrenyl fluorophores with various skeletons and fluorescence properties (Wrona-Piotrowicz et al., 2016).

Designing Anticancer Agents : Functionalized amino acid derivatives show promising cytotoxicity against ovarian and oral cancers, offering potential for designing new anti-cancer agents (Kumar et al., 2009).

Synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones : A new method allows for the synthesis of these compounds by thiocarboxamides and N-dealkylated thiocarboxamides, with potential applications in organic synthesis (Vicentini et al., 1994).

Combinatorial Solution-phase Synthesis : The combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides is effective, with EEDQ and TBTU being effective coupling reagents for obtaining the desired carboxamides (Malavašič et al., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

N-tert-butylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGVCVVPIQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403547 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butylpyrazine-2-carboxamide | |

CAS RN |

121885-10-7 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)